molecular formula C13H17NO4 B2935054 1-(Furan-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine CAS No. 2309309-59-7

1-(Furan-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine

Cat. No.: B2935054
CAS No.: 2309309-59-7
M. Wt: 251.282
InChI Key: DLDPJFXRSDVSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with two distinct functional groups:

  • A furan-3-carbonyl group at position 1, introducing aromatic and electron-rich character from the furan moiety.
  • A (oxolan-3-yl)methoxy group at position 3, where oxolan (tetrahydrofuran) contributes conformational rigidity and polarity.

However, direct pharmacological or synthetic data for this compound are absent in the provided evidence.

Properties

IUPAC Name

furan-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-13(11-2-4-17-9-11)14-5-12(6-14)18-8-10-1-3-16-7-10/h2,4,9-10,12H,1,3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDPJFXRSDVSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications/Features (Inferred from Evidence)
1-(Furan-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine Azetidine Furan-3-carbonyl; (Oxolan-3-yl)methoxy C₁₄H₁₇NO₅ Bioactive intermediate (hypothesized)
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic acid Azetidine Fmoc-protected amine; Carboxylic acid C₁₉H₁₇NO₄ Peptide synthesis (protective group utility)
rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid Pyrrolidine Fmoc-protected amine; Oxolan-3-yl; Carboxylic acid C₂₄H₂₅NO₅ Chiral building block (stereochemical diversity)
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid Azetidine Boc/Fmoc dual protection; Carboxylic acid C₂₅H₂₈N₂O₆ Multistep synthesis (orthogonal protection)

Key Observations

The (oxolan-3-yl)methoxy group introduces a conformationally constrained ether linkage, contrasting with the carboxylic acid or carbamate groups in analogs .

Azetidine vs. Pyrrolidine Cores :

  • Azetidine’s smaller ring size (4-membered) increases ring strain compared to pyrrolidine (5-membered), possibly affecting reactivity and metabolic stability .

Protective Group Utility :

  • Unlike Fmoc/Boc-protected analogs used in peptide synthesis , the target compound lacks traditional protective groups, suggesting a focus on direct functionalization or bioactivity.

Electronic and Steric Effects :

  • The electron-rich furan may increase electrophilicity at the carbonyl group compared to aliphatic substituents (e.g., tert-butoxy in ).
  • The oxolan moiety’s steric bulk could hinder rotational freedom, influencing molecular recognition.

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